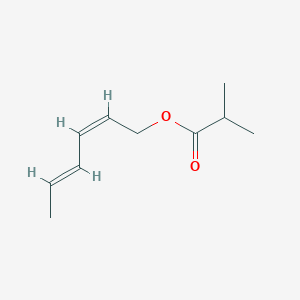

2,4-Hexadienyl isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Hexadienyl isobutyrate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless or very pale straw-colored liquid with an oily-sweet, fruity-green odor reminiscent of apples and galbanum . This compound is primarily used in the fragrance and flavor industry due to its pleasant aroma and taste .

Vorbereitungsmethoden

2,4-Hexadienyl isobutyrate is synthesized from heptaldehyde and methanol in the presence of a dehydrating agent . The reaction involves the formation of an ester linkage between the heptaldehyde and methanol, resulting in the production of hexa-2,4-dienyl isobutyrate . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,4-Hexadienyl isobutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Reduction: Reduction reactions can convert hexa-2,4-dienyl isobutyrate into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

2,4-Hexadienyl isobutyrate is known for its ability to undergo several chemical reactions, which makes it a useful compound in research and industry:

- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.

- Reduction : Can be reduced to alcohols.

- Substitution : Undergoes nucleophilic substitution reactions, replacing the ester group with other functional groups.

These properties make it a model compound for studying esterification and hydrolysis reactions in organic chemistry.

Scientific Research Applications

1. Chemistry

- Model Compound : Utilized in studies of esterification and hydrolysis reactions. It serves as a benchmark for understanding reaction mechanisms and kinetics in organic synthesis.

2. Biology

- Metabolism Studies : Researchers investigate the metabolism of esters like this compound to understand their effects on biological systems. Its interactions can provide insights into enzyme activity modulation and membrane permeability changes.

3. Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial properties. Studies have shown that it may influence various biological pathways, although specific therapeutic applications are still under exploration .

4. Industry

- Fragrance and Flavoring : Commonly used in the production of fragrances and flavorings due to its pleasant aroma profile. It is also employed in synthesizing pharmaceutical intermediates and fine chemicals, highlighting its versatility in industrial applications .

Safety Assessments

Recent safety assessments have evaluated this compound for genotoxicity, reproductive toxicity, and skin sensitization. The findings indicate that it does not present significant risks at commonly used concentrations:

- Genotoxicity : Evaluated using the BlueScreen assay, which showed no mutagenic effects on mammalian cells.

- Toxicological Concerns : The compound's exposure levels remain below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for use in consumer products .

Case Study 1: Biological Impact Assessment

A study conducted on the metabolic pathways of this compound demonstrated its role in modulating enzyme activities related to lipid metabolism. The research highlighted its potential use as a biochemical tool to explore metabolic disorders.

Case Study 2: Industrial Application

In an industrial setting, this compound was utilized as a precursor for synthesizing a novel class of biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and environmental stability, showcasing the compound's utility beyond traditional applications.

Wirkmechanismus

The mechanism of action of hexa-2,4-dienyl isobutyrate involves its interaction with specific molecular targets in biological systems. It can modulate enzyme activity, alter membrane permeability, and interact with receptor sites. The exact pathways and targets depend on the specific biological context and the concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

2,4-Hexadienyl isobutyrate is similar to other esters like allyl isobutyrate and 2,4-hexadienyl propionate . it is unique due to its specific odor profile and its ability to impart a sweet, fruity aroma with cinnamon undertones . This makes it particularly valuable in the fragrance and flavor industry, where it can be used to create complex scent and taste profiles .

Similar Compounds

- Allyl isobutyrate

- 2,4-Hexadienyl propionate

- Trans,trans-2,4-Hexadien-1-ol

- Trans,trans-2,4-Hexadienyl acetate

Biologische Aktivität

2,4-Hexadienyl isobutyrate, a compound with the chemical formula C8H14O2, is primarily recognized for its applications in the fragrance and flavor industries. However, its biological activities have garnered attention in various research fields, including toxicology, microbiology, and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure:

this compound features a conjugated diene system that contributes to its reactivity and biological activity. The ester linkage allows for hydrolysis, releasing isobutyric acid and 2,4-hexadienol, which can participate in various metabolic pathways.

Mechanism of Action:

The biological activity of this compound involves its interaction with specific molecular targets. It can modulate enzyme activity, alter membrane permeability, and interact with receptor sites. The exact pathways depend on the concentration of the compound and the biological context in which it is studied .

Genotoxicity and Mutagenicity

Research has shown that this compound does not exhibit mutagenic properties. In vitro studies conducted using mammalian cells indicated no statistically significant increases in mutant colonies when exposed to concentrations up to 140 μg/mL . Additionally, it was evaluated for clastogenicity through an in vitro micronucleus test using human peripheral blood lymphocytes, where it was deemed non-clastogenic .

Table 1: Summary of Genotoxicity Studies

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial growth.

Attractant for Insects

Interestingly, this compound has been identified as an effective attractant for certain insect species, particularly yellowjackets (Vespula spp.). Research indicates that it can enhance trapping efficacy when combined with acetic acid . This property has practical applications in pest control strategies.

Table 2: Attractiveness to Yellowjackets

| Compound | Attractiveness Level | Reference |

|---|---|---|

| This compound + Acetic Acid | High | |

| Heptyl Butyrate + Acetic Acid | Moderate |

Case Study: Genotoxicity Assessment

In a comprehensive assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was subjected to various genotoxicity tests. The findings confirmed its non-mutagenic status across multiple assays involving both bacterial and mammalian cell lines. This assessment supports its safe use in consumer products .

Case Study: Insect Attractant Research

Field trials demonstrated that traps baited with a combination of this compound and acetic acid significantly increased the capture rates of yellowjackets compared to controls. These findings suggest potential applications in integrated pest management systems .

Eigenschaften

CAS-Nummer |

16491-24-0 |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |

InChI-Schlüssel |

CVYBRMSQMLJGOI-YTXTXJHMSA-N |

SMILES |

CC=CC=CCOC(=O)C(C)C |

Isomerische SMILES |

C/C=C/C=C/COC(=O)C(C)C |

Kanonische SMILES |

CC=CC=CCOC(=O)C(C)C |

Dichte |

0.902-0.906 |

Key on ui other cas no. |

16491-24-0 |

Physikalische Beschreibung |

Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |

Piktogramme |

Environmental Hazard |

Löslichkeit |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.